molecular formula C20H16N4O4S2 B2916775 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1251563-16-2

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2916775
CAS RN: 1251563-16-2
M. Wt: 440.49
InChI Key: FFUYPSSDDQXHKK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16N4O4S2 and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Evaluation

A series of compounds with related structures have been synthesized and evaluated for their anticonvulsant activities. These studies typically involve the synthesis of derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, exploring their effectiveness in models of seizures and neurotoxicity. One such compound demonstrated significant anticonvulsant activity, indicating the potential of these types of molecules in developing anticonvulsant drugs (Nath et al., 2021).

NMR Study of Novel Derivatives

Derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and characterized, including by NMR studies. These compounds' structural elucidation provides a foundation for understanding their physical, chemical, and potentially biological properties (Li Ying-jun, 2012).

Anti-inflammatory and Kinase Inhibition

Compounds with benzothiazole and oxadiazole structures have been shown to possess anti-inflammatory activities and inhibit specific kinases, such as p38α MAP kinase. This suggests their utility in exploring new treatments for inflammatory diseases and conditions mediated by kinase pathways (Tariq et al., 2018).

Antimicrobial and Hemolytic Agents

Synthesis and evaluation of N-substituted derivatives of oxadiazolyl acetamides have shown potential as antimicrobial and hemolytic agents. This research area is crucial for developing new antibiotics and understanding the hemolytic properties of new compounds (Rehman et al., 2016).

Antibacterial Evaluation

The synthesis of derivatives involving benzothiazole nucleus has been explored for antibacterial properties. These studies aim to address the growing need for new antibacterial agents capable of combating resistant bacterial strains (Rezki, 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S2/c25-17(21-12-5-6-14-15(9-12)27-11-26-14)10-29-20-24-23-18(28-20)7-8-19-22-13-3-1-2-4-16(13)30-19/h1-6,9H,7-8,10-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUYPSSDDQXHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

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